molecular formula C19H14FN3O2S B2892998 1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955618-89-0

1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2892998
CAS RN: 955618-89-0
M. Wt: 367.4
InChI Key: XYVCLLFFTBCKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H14FN3O2S and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives, including the 1-(3-fluorobenzyl) and 3-(thiophen-2-ylmethyl) substitutions, involves the synthesis of novel compounds with potential herbicidal, antibacterial, anticancer, and nonlinear optical properties. The synthesis methods often involve cyclization reactions and modifications to introduce various substituents, aiming to explore the impact of these changes on the compounds' biological and physical activities (Huazheng, 2013), (More et al., 2013).

Biological Activities

The derivatives of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for a variety of biological activities. For instance, some compounds exhibit significant herbicidal activities, offering potential as agricultural chemicals. The herbicidal activity is often linked to specific structural features of these compounds (Huazheng, 2013). In the realm of medicinal chemistry, certain derivatives have been studied for their antibacterial and anticancer activities, with modifications to the pyrimidine core being a key factor in their efficacy (More et al., 2013), (Kumar & Sharma, 2022).

Nonlinear Optical Properties

The exploration of nonlinear optical properties in pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives has been motivated by the potential application of these compounds in optical materials and devices. Investigations into their third-order nonlinear optical properties have shown promising results, suggesting applications in optical power limiting and as materials with high two-photon absorption cross-sections (Shettigar et al., 2009).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c20-14-5-1-4-13(10-14)11-22-16-7-2-8-21-17(16)18(24)23(19(22)25)12-15-6-3-9-26-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCLLFFTBCKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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